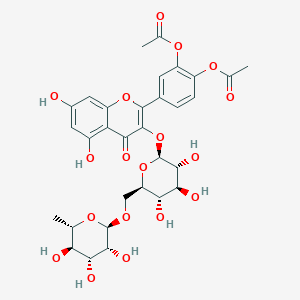
Rutacil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutacil is a naturally occurring compound found in several plants, including Ruta graveolens, commonly known as rue. It is a promising compound with potential applications in various fields, including medicine, agriculture, and industry. Rutacil has been studied extensively for its chemical and biological properties, and its synthesis method has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Rutacil has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Rutacil has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Rutacil has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In industry, Rutacil has been studied for its potential use as a natural dye, as well as its ability to enhance the mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of Rutacil is not fully understood, but it is believed to involve several pathways. In cancer cells, Rutacil has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation, Rutacil has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, Rutacil has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles. In Parkinson's disease, Rutacil has been shown to protect dopaminergic neurons from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Rutacil has been shown to have several biochemical and physiological effects. In cancer cells, Rutacil has been shown to induce DNA damage, inhibit DNA repair, and alter gene expression. In inflammation, Rutacil has been shown to inhibit the activation of NF-kappaB and MAPK signaling pathways. In Alzheimer's disease, Rutacil has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In Parkinson's disease, Rutacil has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rutacil has several advantages for lab experiments, including its availability, stability, and reproducibility. It is also relatively easy to synthesize in large quantities. However, Rutacil has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of Rutacil in the experiments.
Direcciones Futuras
There are several future directions for the research on Rutacil. One direction is to study its potential use in combination with other compounds for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use in agriculture as a natural pesticide and herbicide. Additionally, the synthesis method of Rutacil can be further optimized to improve its yield and reduce the cost of production. Finally, the mechanism of action of Rutacil can be further elucidated to better understand its biological effects.
Métodos De Síntesis
Rutacil can be synthesized by several methods, including extraction from rue plants, chemical synthesis, and biotransformation. The most commonly used method for large-scale production is chemical synthesis. The synthesis of Rutacil involves several steps, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, reduction of the resulting compound, and cyclization. The yield of Rutacil can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Propiedades
Número CAS |
132151-81-6 |
|---|---|
Nombre del producto |
Rutacil |
Fórmula molecular |
C31H34O18 |
Peso molecular |
694.6 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
Clave InChI |
UMNLDZWTFUCCBQ-NDPVGZFXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
Otros números CAS |
132151-81-6 |
Sinónimos |
rutacil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



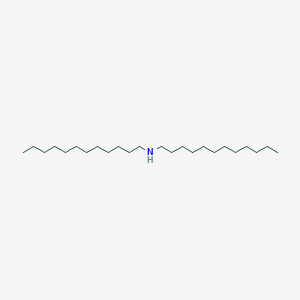
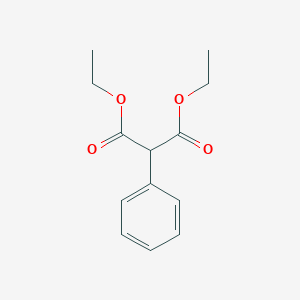
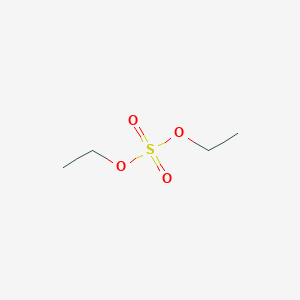
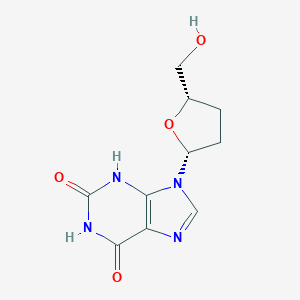
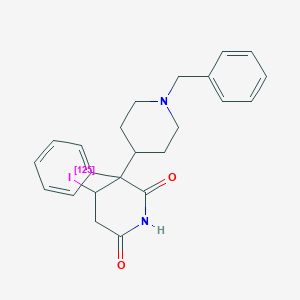
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
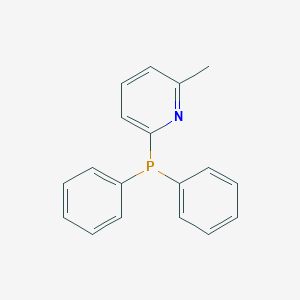

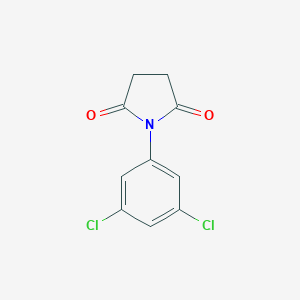
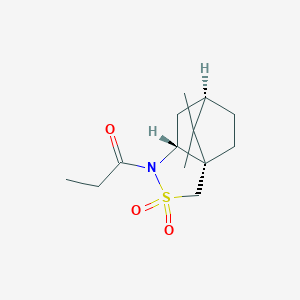
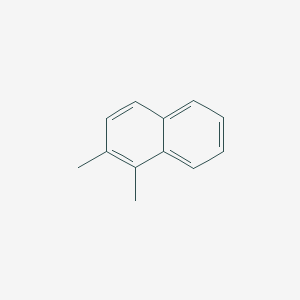
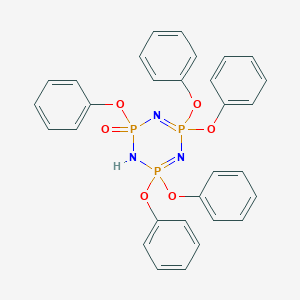
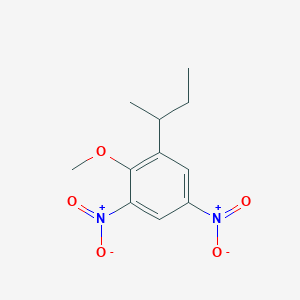
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)